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Abstract

lonones, a class of C13-norisoprenoid compounds derived from the enzymatic cleavage of
carotenoids, are significant contributors to the aroma of many flowers and fruits and possess a
range of biological activities. Their metabolism in various organisms leads to a diverse array of
derivatives with potential applications in the pharmaceutical and fragrance industries. This
technical guide provides an in-depth exploration of dehydrodihydroionol and its relationship
to the broader metabolic pathways of ionones. It consolidates current knowledge on the
biosynthesis of ionones, their subsequent enzymatic modifications, and the analytical
methodologies used for their study. Furthermore, this guide details the known biological
activities of ionone derivatives and their interactions with key cellular signaling pathways,
offering insights for future research and drug development endeavors.

Introduction

The metabolism of carotenoids gives rise to a variety of apocarotenoids, including the C13-
norisoprenoid ionones. These volatile compounds are not only crucial for the organoleptic
properties of many plants but also serve as signaling molecules and precursors to other
biologically active compounds. The enzymatic conversion of ionones leads to a cascade of
metabolic products, including hydroxylated, reduced, and dehydrated forms. Among these is
dehydrodihydroionol, a lesser-studied derivative with a chemical structure suggesting a
complex metabolic origin from an ionone precursor. Understanding the formation and biological
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significance of dehydrodihydroionol requires a comprehensive understanding of the entire
ionone metabolic network.

The lonone Metabolic Pathway

The journey from carotenoids to dehydrodihydroionol involves a series of enzymatic steps,
beginning with the oxidative cleavage of carotenoids and followed by modifications of the
resulting ionone structure.

Biosynthesis of lonones from Carotenoids

The initial and rate-limiting step in ionone biosynthesis is the enzymatic cleavage of
carotenoids, such as [3-carotene, by a class of non-heme iron-dependent enzymes known as
Carotenoid Cleavage Dioxygenases (CCDs). Specifically, CCD1 is known to cleave 3-carotene
at the 9,10 and 9',10' positions to yield two molecules of B-ionone and a C14 dialdehyde.

Metabolism of 3-lonone

Once formed, -ionone can undergo various enzymatic modifications, including reduction and
hydroxylation. A key metabolic route is the reduction of the a,B3-unsaturated ketone in the side
chain of B-ionone to form dihydro-B-ionone. This reaction is catalyzed by enoate reductases.
Further metabolism can occur on both the ring and the side chain.

Studies in rabbits have shown that orally administered [3-ionone is metabolized into several
compounds that are excreted in the urine. These metabolites include 3-oxo-f-ionone, 3-0xo-3-
ionol, dihydro-3-oxo-f3-ionol, and 3-hydroxy-f3-ionol[1][2]. The presence of "dihydro" metabolites
underscores the importance of double bond reduction in ionone metabolism.

Postulated Formation of Dehydrodihydroionol

The precise metabolic pathway leading to dehydrodihydroionol (4-(2,6,6-trimethylcyclohexa-
1,3-dien-1-yl)butan-2-ol) has not been fully elucidated. However, based on its structure, a
plausible pathway can be postulated. The formation of dihydro-B-ionone is a critical first step.
Subsequent enzymatic reactions, likely involving hydroxylases and dehydratases, could then
lead to the formation of dehydrodihydroionol. The "dehydro” prefix in conjunction with
"dihydro” suggests the introduction of a new double bond in the cyclohexene ring, forming a
cyclohexadiene structure, while the butanone side chain is reduced to a butanol.
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Quantitative Data

The following tables summarize key quantitative data related to ionone metabolism and the

properties of dehydrodihydroionol.

Table 1: Physicochemical Properties of Dehydrodihydroionol

Property Value Source
4-(2,6,6-trimethylcyclohexa-

IUPAC Name ] PubChem
1,3-dien-1-yl)butan-2-ol

Molecular Formula C13H220 PubChem

Molecular Weight 194.31 g/mol PubChem

Boiling Point 80.0 °C @ 1.00 mm Hg The Good Scents Company

N Soluble in alcohol and most

Solubility , o _ JECFA
fixed oils; insoluble in water

Density 0.918-0.926 g/cm3 JECFA

Refractive Index 1.489-1.496 JECFA

Table 2: Production of Dihydro-f3-ionone in Engineered Microorganisms

. Engineering .

Organism Titer Source
Strategy
Reconstructed

E. coli dihydro-f3-ionone 8 mg/L PubMed
pathway
Whole-cell catalysis

E. coli - S. cerevisiae for B-ionone to

] ] 27 mg/L PubMed

coculture dihydro-B-ionone

conversion
Experimental Protocols
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This section provides detailed methodologies for key experiments in the study of
dehydrodihydroionol and ionone metabolism.

In Vitro Assay for Enoate Reductase Activity with f3-
lonone

This protocol is adapted from a study on the bioconversion of (3-ionone to dihydro-f3-ionone|[3].

Objective: To determine the enzymatic activity of a recombinant enoate reductase in converting
-ionone to dihydro-f3-ionone.

Materials:

» Recombinant enoate reductase (DBR1)

e TRIS-HCI buffer (0.05 M, pH 6.5)

« NADPH (1 mM)

 Dithiothreitol (DTT) (2 mM)

e [3-ionone (1 mM)

e Chloroform

e Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:

e Prepare the reaction mixture in a total volume of 500 pL containing 0.05 M TRIS-HCI (pH
6.5), 1 mM NADPH, 2 mM DTT, 1 mM B-ionone, and 300 ug of the crude recombinant
enoate reductase protein.

¢ |ncubate the reaction mixture at 45 °C for 10 minutes.

o Stop the reaction by adding 1 mL of chloroform. The chloroform also serves to extract the
product.
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o Vortex the mixture vigorously and centrifuge to separate the phases.

e Analyze the organic (chloroform) phase by GC-FID to quantify the amount of dihydro-[3-
ionone produced.

Analysis:

Use a GC system equipped with a suitable capillary column (e.g., HP5).

Set the injector and detector temperatures to 250 °C.

Use helium as the carrier gas at a flow rate of 1 mL/min.

Employ a temperature program suitable for separating -ionone and dihydro-3-ionone (e.g.,
start at 50 °C for 2 min, ramp to 120 °C at 10 °C/min, hold for 2 min, then ramp to 200 °C at
5 °C/min, and hold for 5 min)[3].

Quantify the product by comparing the peak area to a standard curve of dihydro-p-ionone.

Extraction and GC-MS Analysis of lonone Metabolites
from a Fermentation Broth

This protocol is a general guide based on methods for extracting and analyzing ionones from
fermentation media[2][4].

Objective: To extract and identify ionone and its metabolites from a microbial fermentation
broth.

Materials:

Fermentation broth

n-Hexane or other suitable organic solvent (e.g., chloroform)

Anhydrous sodium sulfate

Solid-phase extraction (SPE) column (e.g., Phenyl adsorbent)[5]
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o Tetrahydrofuran (THF)
e Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
e Liquid-Liquid Extraction:
o To the fermentation broth, add an equal volume of n-hexane.
o Shake vigorously for 90 minutes at room temperature.
o Separate the organic phase.
e Solid-Phase Extraction (for aqueous phase):
o Pass the aqueous supernatant through a pre-conditioned phenyl SPE column.
o Wash the column to remove interfering compounds.
o Elute the ionone metabolites with 10% (v/v) THF in n-hexane[5].
o Sample Preparation for GC-MS:
o Combine the organic extracts.
o Dry the combined extract over anhydrous sodium sulfate.
o Concentrate the sample under a gentle stream of nitrogen if necessary.
e GC-MS Analysis:

o Inject the sample into a GC-MS system equipped with a capillary column suitable for
terpenoid analysis (e.g., HP-5ms).

o Use a temperature program that allows for the separation of compounds with a range of
volatilities.

o Acquire mass spectra in electron impact (El) mode.
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o Identify compounds by comparing their mass spectra and retention times with those of
authentic standards or by searching mass spectral libraries (e.g., NIST).

Signaling Pathways and Biological Activity

Derivatives of ionones have been shown to possess a range of biological activities and can
modulate cellular signaling pathways, making them interesting candidates for drug
development.

Modulation of the HIF-1a/VEGF Signaling Pathway

Hypoxia-inducible factor 1-alpha (HIF-1a) is a key transcription factor that plays a central role in
the cellular response to low oxygen levels (hypoxia). It regulates the expression of numerous
genes involved in angiogenesis, glucose metabolism, and cell survival. One of its critical target
genes is Vascular Endothelial Growth Factor (VEGF), a potent stimulator of blood vessel
formation. In cancer, the HIF-10/VEGF pathway is often upregulated, promoting tumor growth
and metastasis.

Some chiral ionone alkaloid derivatives have been shown to inhibit the HIF-1a/VEGF/VEGFR2
pathway, leading to anti-metastatic effects in breast cancer cells[6]. This suggests that other
ionone metabolites, potentially including dehydrodihydroionol, could have similar modulatory
effects on this pathway. The PI3SK/Akt/mTOR signaling pathway is a major upstream regulator
of HIF-1a synthesis, and small molecules that inhibit this pathway can indirectly suppress HIF-
la activity[7].

Potential for Drug Development

The ability of ionone derivatives to modulate key signaling pathways involved in cancer
progression highlights their potential as scaffolds for the development of new therapeutic
agents. Further research is needed to screen dehydrodihydroionol and other ionone
metabolites for their effects on these and other signaling pathways. Their generally recognized
as safe (GRAS) status for some ionones in the food industry provides a favorable starting point
for toxicological evaluation[8].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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